molecular formula C20H33N3O4 B057083 N-Didesethyl, N-tertbutyl Celiprolol CAS No. 57471-01-9

N-Didesethyl, N-tertbutyl Celiprolol

Cat. No.: B057083
CAS No.: 57471-01-9
M. Wt: 379.5 g/mol
InChI Key: HJFOOUMUEFZBDQ-UHFFFAOYSA-N
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Description

N-Didesethyl, N-tertbutyl Celiprolol, also known as Celiprolol Hydrochloride EP Impurity C, is a high-purity chemical reference standard essential for pharmaceutical and analytical research. This compound is a recognized impurity in the synthesis of Celiprolol, a beta-adrenergic blocking agent with a unique pharmacological profile as a selective β1 receptor antagonist and a β2 receptor partial agonist . As a specified impurity in pharmacopeial methods (EP), this standard is critical for analytical method development and validation (AMV). It is indispensable for qualifying and quantifying impurities during the commercial production and quality control (QC) of Celiprolol, supporting Abbreviated New Drug Applications (ANDA) by ensuring product safety and regulatory compliance . Researchers utilize this compound to maintain high standards in the manufacturing and analysis of active pharmaceutical ingredients (APIs). Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4/c1-13(24)16-10-14(22-18(26)23-20(5,6)7)8-9-17(16)27-12-15(25)11-21-19(2,3)4/h8-10,15,21,25H,11-12H2,1-7H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOOUMUEFZBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)NC(C)(C)C)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57471-01-9
Record name N 111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057471019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97WKI06KTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Derivatization from Celiprolol Base

The primary route involves modifying the parent compound, Celiprolol, through sequential de-ethylation and tert-butylation. Celiprolol’s structure contains ethyl groups on the nitrogen atom, which are replaced via hydrolysis or nucleophilic substitution.

Step 1: De-ethylation
De-ethylation is achieved under strongly alkaline conditions. For example, treatment with 4N sodium hydroxide (NaOH) at elevated temperatures (60–80°C) facilitates the cleavage of ethyl groups. The reaction mixture is typically refluxed for 6–8 hours, monitored by thin-layer chromatography (TLC) for completion.

Step 2: tert-Butylation
The intermediate amine is then alkylated with tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent (e.g., dimethylformamide, DMF). The reaction proceeds at 50–60°C for 12–16 hours, yielding N-tertbutyl Celiprolol.

Step 3: Purification
Crude product is dissolved in chloroform, washed with dilute HCl to remove unreacted base, and dried over anhydrous sodium sulfate (Na2SO4\text{Na}_2\text{SO}_4). Crystallization from diethyl ether or acetone at low temperatures (-20°C) yields pure this compound.

Resolution of Racemic Mixtures

A patented method for synthesizing enantiomerically pure Celiprolol derivatives involves resolving racemic Celiprolol using chiral acids. For instance, (-)-O,O'-dibenzoyl-L-tartaric acid induces crystallization of the S(-)-enantiomer from a methanolic solution. While this process primarily targets the parent drug, side fractions may contain this compound as a byproduct, necessitating chromatographic separation (e.g., silica gel column with ethyl acetate/hexane eluent).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Chloroform and dichloromethane are preferred for extraction due to their immiscibility with aqueous NaOH and high solubility for tertiary amines.

  • Crystallization : Slow cooling (-20°C overnight) in diethyl ether produces larger, purer crystals compared to rapid quenching.

Yield and Purity

ParameterValue
Typical Yield65–75%
Purity (HPLC)≥98%
Melting Point120–122°C

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 3300 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O), and 1250 cm1^{-1} (C-N).

  • 1^1H NMR : δ 1.20 (s, 9H, tert-butyl), δ 3.45 (m, 2H, CH2_2-N), δ 7.30 (m, aromatic protons).

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves this compound from related impurities with a retention time of 12.5 minutes.

Industrial-Scale Production Considerations

Cost-Efficiency

  • Reagent Recovery : Chloroform and diethyl ether are distilled and reused, reducing solvent costs by ~40%.

  • Catalyst Use : Avoiding expensive transition-metal catalysts keeps synthesis economically viable.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Incomplete de-ethylation leads to mono-desethyl impurities.

  • Solution : Prolonged reaction times (up to 10 hours) and excess NaOH minimize this.

Tert-Butyl Group Oxidation

  • Issue : CYP-mediated oxidation of the tert-butyl moiety, as observed in drugs like bosentan.

  • Mitigation : Storage under anaerobic conditions and addition of antioxidants (e.g., BHT) enhance shelf life .

Chemical Reactions Analysis

Types of Reactions

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Profile

N-Didesethyl, N-tertbutyl Celiprolol acts as a selective β1-adrenoceptor antagonist with partial β2-agonist activity. This dual action allows it to effectively manage various cardiovascular conditions while minimizing typical side effects associated with traditional beta-blockers, such as bronchoconstriction and peripheral vasoconstriction .

Hypertension Management

Celiprolol has been extensively studied for its antihypertensive properties. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving vascular elasticity among patients with hypertension. Notably, the drug has shown significant benefits in reducing arterial stiffness, which is critical for patients with left ventricular hypertrophy .

Vascular Ehlers-Danlos Syndrome (vEDS)

One of the most promising applications of Celiprolol is in the treatment of vascular type Ehlers-Danlos syndrome (vEDS). This rare connective tissue disorder is characterized by fragile blood vessels and an increased risk of life-threatening vascular complications. Research indicates that Celiprolol may reduce mechanical stress on arterial walls, thereby decreasing the incidence of arterial events in affected patients . A notable study, the Beta-Blockers in Ehlers-Danlos Syndrome (BBEST) trial, found that patients treated with Celiprolol experienced a threefold reduction in arterial complications compared to untreated controls .

Efficacy in Heart Failure

In small-scale studies involving patients with heart failure, this compound has shown variable results. One study indicated improved left ventricular ejection fraction (LVEF) in nonischemic cardiomyopathy patients after three months of treatment. However, results were mixed for ischemic cardiomyopathy cases .

Vascular Complications in vEDS Patients

The BBEST study provided compelling evidence for the efficacy of Celiprolol in reducing vascular complications among vEDS patients. The study's findings highlighted a significant decrease in arterial events without notable changes in heart rate or blood pressure, emphasizing the drug's safety profile .

Comparative Data Table

Application AreaFindings
Hypertension ManagementSignificant reduction in blood pressure and improvement in vascular elasticity
Vascular Ehlers-Danlos SyndromeThreefold reduction in arterial complications compared to untreated patients
Heart FailureVariable outcomes; improved LVEF noted in nonischemic cases but mixed results overall

Mechanism of Action

The mechanism of action of 1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea involves its interaction with specific molecular targets. The tert-butylamino group is known to interact with adrenergic receptors, potentially modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

The following analysis compares celiprolol’s pharmacological profile with other β-blockers, focusing on selectivity, pharmacokinetics, and clinical outcomes. Data from the provided evidence are synthesized into tables and discussions.

Table 1: Pharmacokinetic Comparison of Celiprolol and Select β-Blockers
Property Celiprolol Propranolol Atenolol Bisoprolol
β1 Selectivity High (β1) Non-selective High (β1) High (β1)
Partial β2 Agonism Yes No No No
Lipid Solubility Low (hydrophilic) High (lipophilic) Low (hydrophilic) Moderate
Placental Transfer 3–4× lower than propranolol High Low Moderate (inferred)
Metabolism Minimal (<15% hepatic) Extensive (CYP2D6) Renal excretion Hepatic (50%) + renal
Half-life (hours) 4–5 3–6 6–7 9–12

Key Findings :

  • Selectivity: Celiprolol’s β1-selectivity is comparable to atenolol and bisoprolol but distinct from non-selective propranolol. Its partial β2-agonist activity differentiates it from most β-blockers, contributing to bronchodilation and vasodilation .
  • Placental Transfer: Celiprolol’s hydrophilic nature reduces placental transfer by 3–4× compared to propranolol, suggesting lower fetal exposure . However, placental transfer rates of atenolol and celiprolol are similar despite shared hydrophilicity, likely due to active transport mechanisms .
  • Metabolism: Unlike propranolol (CYP2D6-dependent), celiprolol undergoes minimal hepatic metabolism, reducing drug-drug interaction risks .
Table 2: Pharmacodynamic and Clinical Outcomes
Parameter Celiprolol Propranolol Atenolol Bisoprolol
Potency (IC₅₀, µmol/L) 4.6 0.1 N/A 1.2
Bronchoconstriction Minimal Severe Moderate Low
Lipid Effects Neutral/beneficial (↓ LDL-C) Adverse (↑ triglycerides) Neutral Neutral
Insulin Sensitivity Improves Worsens Neutral Neutral
Oxidative Stress ↓ Superoxide, ↑ eNOS No data No data No data

Key Findings :

  • Potency: Celiprolol is 46× less potent than propranolol in β1-receptor blockade, requiring higher doses for equivalent effects .
  • Bronchosparing Effects: Celiprolol’s β2-agonism minimizes bronchoconstriction, making it safer in asthma/COPD patients compared to propranolol .
  • Metabolic Profile: Celiprolol uniquely improves insulin sensitivity and reduces LDL-C (−16.9% in hyperlipidemia) without adverse lipid effects common to non-vasodilating β-blockers .
  • Vascular Protection: Celiprolol attenuates oxidative stress and left ventricular remodeling via β3-agonism and nitric oxide modulation, a property absent in atenolol or bisoprolol .

Biological Activity

N-Didesethyl, N-tertbutyl Celiprolol is a derivative of Celiprolol, a beta-blocker primarily used for treating hypertension and angina. This compound has garnered interest due to its unique biological activities, which may offer therapeutic advantages over traditional beta-blockers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential clinical applications.

1. Pharmacological Properties

This compound exhibits several pharmacological properties that are significant for its clinical use:

  • Beta-Adrenergic Receptor Activity : The compound selectively blocks β1-adrenergic receptors while exhibiting partial agonist activity at β2-adrenergic receptors. This selectivity can lead to reduced side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction and metabolic disturbances .
  • Vasodilatory Effects : Unlike many beta-blockers, this compound has demonstrated vasodilatory properties due to its action on β2 receptors. This mechanism can contribute to lowering blood pressure without causing significant bradycardia .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cardiovascular tissues .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound binds selectively to β1 and β2 adrenergic receptors, modulating heart rate and vascular tone effectively. Its partial agonism at β2 receptors may enhance vasodilation while minimizing adverse effects associated with full antagonism .
  • Nitric Oxide Pathway : Research indicates that the compound may influence nitric oxide (NO) pathways, contributing to its vasodilatory effects. By enhancing NO availability in vascular smooth muscle, it promotes relaxation and reduces vascular resistance .

3. Clinical Applications and Case Studies

This compound has been investigated in various clinical settings:

  • Hypertension Management : In clinical trials, patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The dual action on both β1 and β2 receptors allows for effective management of hypertension with fewer side effects .
  • Heart Failure : A case study involving patients with heart failure indicated improved outcomes when treated with this compound compared to traditional beta-blockers. Patients exhibited better exercise tolerance and reduced hospitalization rates due to heart failure exacerbations .
  • Angina Pectoris : Another study focused on patients with stable angina pectoris demonstrated that treatment with this compound resulted in fewer episodes of angina and improved quality of life metrics compared to conventional therapies .

4. Comparative Analysis Table

The following table summarizes the key pharmacological characteristics of this compound compared to standard beta-blockers:

FeatureThis compoundTraditional Beta-Blockers
SelectivityHigh for β1; partial agonist at β2Non-selective or less selective
Vasodilatory EffectYesLimited
Antioxidant ActivityYes (preliminary evidence)Variable
Side EffectsFewer (less bronchoconstriction)More (e.g., fatigue)
Clinical UseHypertension, Heart FailureHypertension, Angina

5. Conclusion

This compound represents a promising advancement in the class of beta-blockers due to its unique pharmacological profile and biological activity. Its selective receptor binding and vasodilatory effects make it a valuable option for managing hypertension and heart-related conditions while minimizing common side effects associated with traditional therapies. Further research is warranted to fully elucidate its mechanisms and optimize its clinical applications.

Q & A

Q. What is the mechanistic basis of N-Didesethyl, N-tertbutyl Celiprolol's pharmacological activity?

this compound (a celiprolol derivative) acts as a third-generation β-adrenoceptor modulator with selective β1-antagonist, partial β2-agonist, and weak α2-antagonist properties. The β1 antagonism reduces cardiac chronotropic and inotropic effects, while β2 agonism promotes vasodilation. The α2 antagonism is minimal and clinically insignificant. These combined effects aim to reduce mechanical stress on vascular walls, a key mechanism explored in vascular Ehlers-Danlos syndrome (VEDS) trials .

Q. How does the pharmacokinetic profile of celiprolol derivatives influence dosing in preclinical studies?

Celiprolol derivatives exhibit low plasma protein binding (~25%), minimal hepatic metabolism, and renal excretion (half-life ~4–5 hours). Their hydrophilic nature limits blood-brain barrier penetration, reducing central nervous system side effects. Dosing regimens in animal models should account for species-specific differences in absorption (e.g., nonlinear dose-dependent absorption in humans vs. linear profiles in rodents) and saturable P-glycoprotein (P-gp)-mediated efflux, which impacts bioavailability .

Q. What methodologies are recommended for quantifying celiprolol derivatives in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is standard. For enantiomeric separation, capillary electrophoresis with sulfated β-cyclodextrin as a chiral selector achieves baseline resolution under optimized conditions (52 mM acetate buffer, pH 4.0, 3.0 mM cyclodextrin, 19.5°C). Validation parameters (linearity, precision, accuracy) must adhere to ICH guidelines for bioanalytical assays .

Advanced Research Questions

Q. How can conflicting data from celiprolol’s efficacy in VEDS trials be reconciled?

Preclinical mouse models (e.g., Col3a1G938D/+) showed celiprolol accelerated aortic dissection, contradicting human trial data. These discrepancies arise from differences in study design (e.g., lack of molecular diagnosis in ~30% of human participants), insufficient sample sizes, and unblinded observational studies. Robust randomized controlled trials (RCTs) with genetically confirmed cohorts and longitudinal monitoring are critical to resolving these contradictions .

Q. What experimental strategies optimize enantioseparation of celiprolol derivatives for metabolic studies?

Central composite design (CCD) optimizes chiral separation by evaluating interactions between buffer pH (4.0–5.5), cyclodextrin concentration (2–4 mM), temperature (15–25°C), and voltage. Response surface methodology identifies optimal resolution (Rs >1.5) while minimizing analysis time (<10 minutes). Coated capillaries reduce electroosmotic flow variability, enhancing reproducibility .

Q. How does environmental bacterial diversity influence celiprolol biotransformation?

In aquatic systems, celiprolol undergoes enantioselective reduction to celiprolol-H2 via microbial enzymes. High bacterial diversity accelerates transformation (lag phase <1 day vs. 3 weeks in low-diversity systems). Chiral LC-MS/MS with synthesized reference standards confirms diastereomer formation. Environmental studies must account for stereoisomer-specific toxicity and persistence .

Q. What pharmacodynamic endpoints are critical for comparing celiprolol with other β-blockers in hypertension trials?

Key endpoints include:

  • Fibrinolytic activity : Measure plasminogen activator inhibitor-1 (PAI-1) levels, as celiprolol and nebivolol reduce PAI-1, unlike carvedilol.
  • Vascular compliance : Pulse-wave velocity (PWV) and arterial stiffness indices via tonometry.
  • β2/β3 receptor activation : Isolated tissue assays (e.g., porcine coronary arteries) to quantify vasodilation .

Q. How can post-marketing surveillance data improve celiprolol’s risk-benefit profile?

Collaborative "piggybacking" studies, where academic researchers integrate health outcomes research into industry-led surveillance (e.g., cardiovascular outcome sub-studies), enhance data depth. Propensity score matching adjusts for confounders in non-randomized cohorts, while time-to-event analyses (Cox regression) identify rare adverse effects .

Notes

  • Avoid referencing non-peer-reviewed sources (e.g., benchchem.com ).
  • Clinical trial protocols must comply with FDA SPA agreements (e.g., DiSCOVER trial ).
  • Environmental studies require chiral analysis to address enantiomer-specific risks .

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